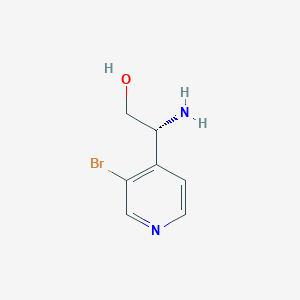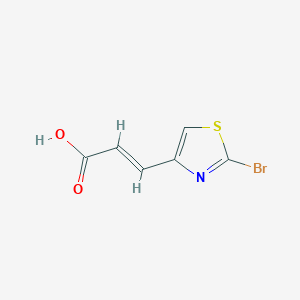
Pyridine-2,6-dicarboximidamide trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,6-dicarboximidamide trihydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of carboximidamide groups at the 2 and 6 positions of the pyridine ring. This compound is often used in coordination chemistry, catalysis, and as a ligand in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine-2,6-dicarboximidamide trihydrochloride can be synthesized through the reaction of pyridine-2,6-dicarbonyl dichloride with aminobenzenesulfonamides in a mixture of dichloromethane and acetone . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-2,6-dicarboximidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine-2,6-dicarboximidamide trihydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of pyridine-2,6-dicarboximidamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar in structure but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of carboximidamide groups.
Pyridine-2,6-dicarbonyl dichloride: A precursor in the synthesis of pyridine-2,6-dicarboximidamide trihydrochloride.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various metal ions and enzymes makes it valuable in coordination chemistry and as an enzyme inhibitor .
Eigenschaften
Molekularformel |
C7H12Cl3N5 |
|---|---|
Molekulargewicht |
272.6 g/mol |
IUPAC-Name |
pyridine-2,6-dicarboximidamide;trihydrochloride |
InChI |
InChI=1S/C7H9N5.3ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;;/h1-3H,(H3,8,9)(H3,10,11);3*1H |
InChI-Schlüssel |
AWZAOOPZHPLTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)










aminehydrochloride](/img/structure/B13597053.png)

![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)
